

Preclinical Toxicology Profile of Antitumor Agent-127: An In-depth Technical Guide

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Compound of Interest

Compound Name: Antitumor agent-127

Cat. No.: B12375703

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This document provides a comprehensive overview of the preclinical toxicology studies conducted on **Antitumor agent-127**, a novel investigational compound. The data and protocols presented herein are intended for researchers, scientists, and drug development professionals to support the continued evaluation and clinical development of this agent.

Acute Toxicity Studies

Acute toxicity studies were performed to determine the potential adverse effects of a single dose of **Antitumor agent-127**. These studies were conducted in two mammalian species to establish the median lethal dose (LD50) and identify target organs for toxicity.

Experimental Protocol: Acute Oral and Intravenous Toxicity

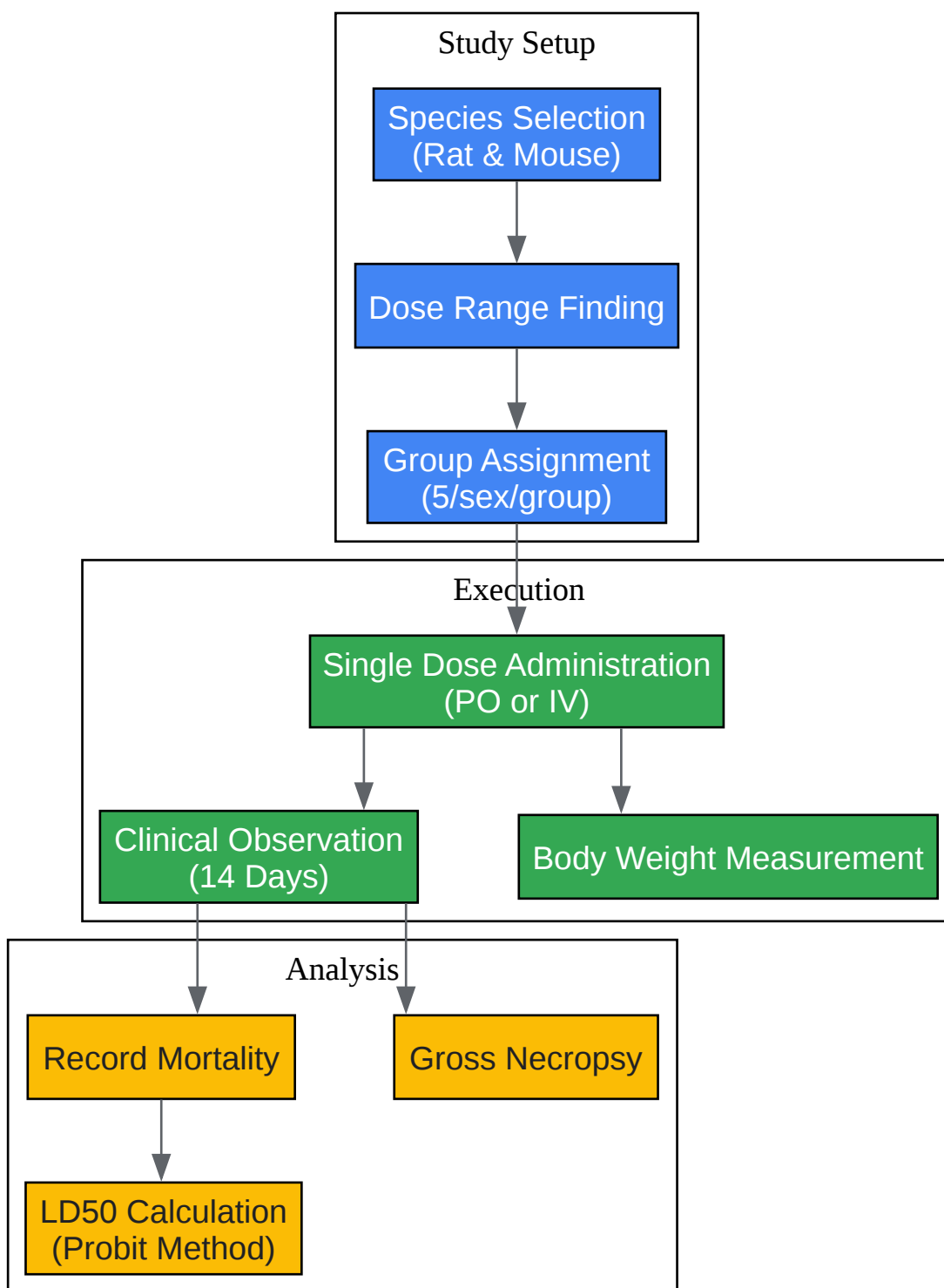
- **Test System:** Sprague-Dawley rats (8-10 weeks old, 200-250g) and ICR mice (6-8 weeks old, 25-30g). Animals were sourced from Charles River Laboratories.
- **Group Size:** 5 animals/sex/group.
- **Vehicle:** 0.5% (w/v) carboxymethylcellulose in sterile water for oral administration; 10% DMSO in saline for intravenous administration.
- **Administration:** A single dose was administered via oral gavage (PO) or intravenous injection (IV).

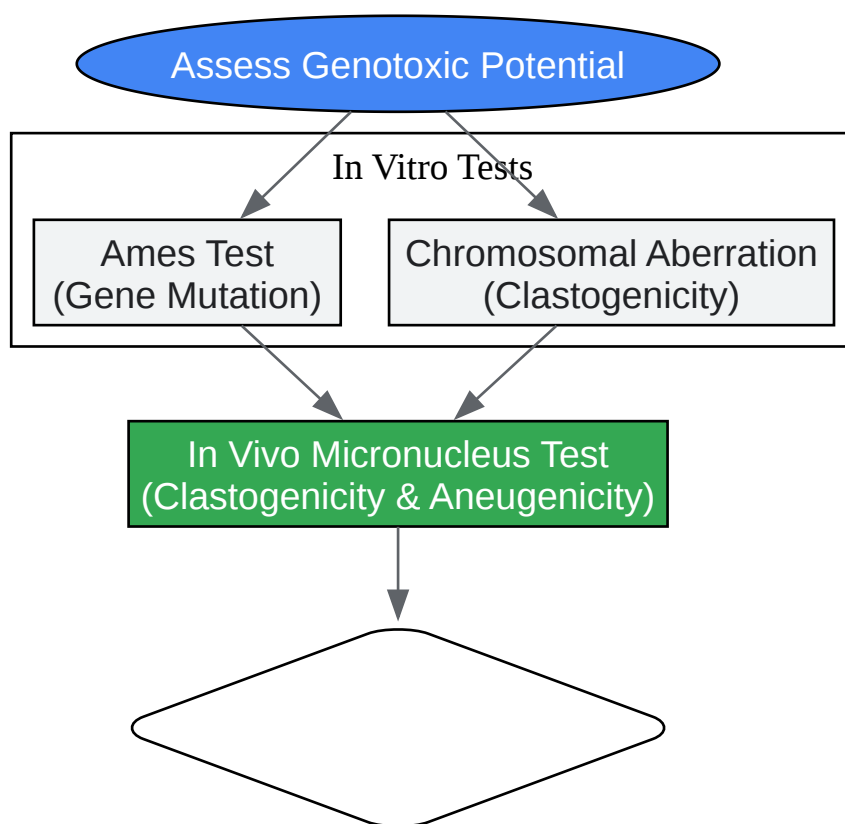
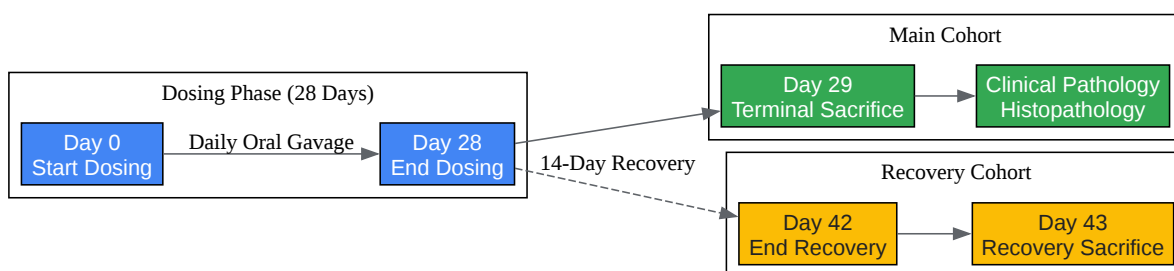
- Dose Levels:
 - Rats (PO): 500, 1000, 2000 mg/kg.
 - Rats (IV): 20, 40, 80 mg/kg.
 - Mice (PO): 500, 1000, 2000 mg/kg.
 - Mice (IV): 25, 50, 100 mg/kg.
- Observation Period: Animals were observed for clinical signs of toxicity at 1, 2, 4, and 6 hours post-dose and daily for 14 days. Body weights were recorded on Days 0, 7, and 14.
- Endpoint: The primary endpoint was mortality. At the end of the 14-day observation period, all surviving animals were euthanized, and a gross necropsy was performed. The LD50 was calculated using the Probit method.

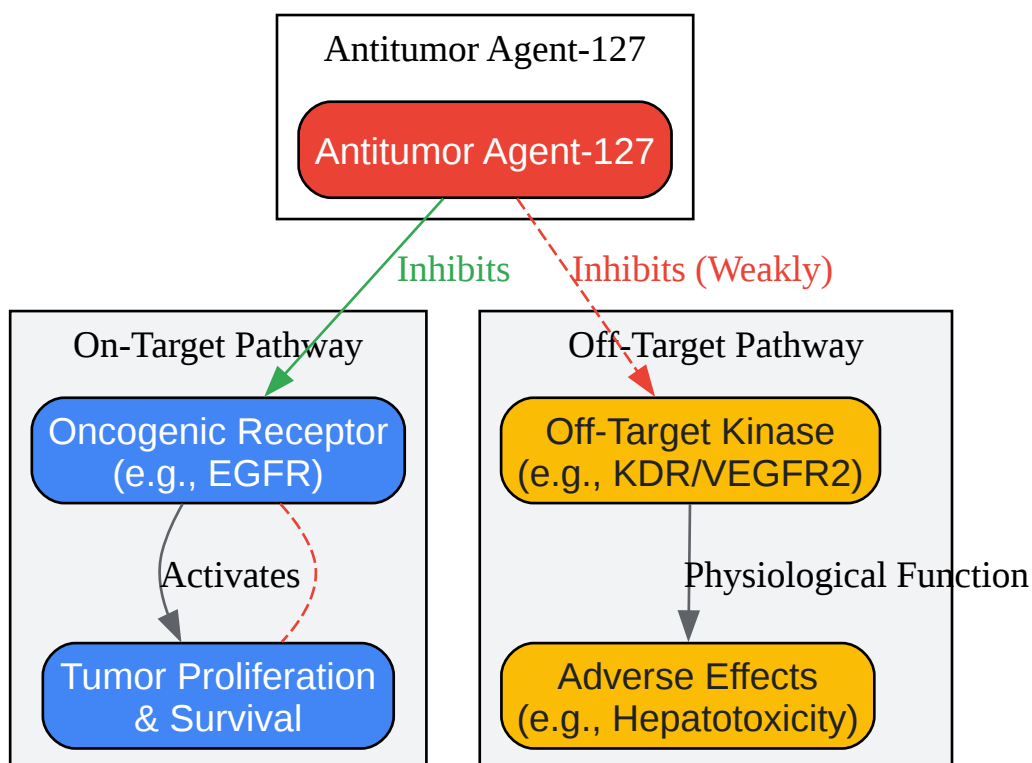
Data Summary: LD50 Values

Species	Route of Administration	LD50 (mg/kg) [95% Confidence Interval]
Rat	Oral (PO)	> 2000
Intravenous (IV)	62 [51-75]	
Mouse	Oral (PO)	> 2000
Intravenous (IV)	78 [65-93]	

Workflow for Acute Toxicity Assessment







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